3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride
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Overview
Description
3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It has garnered attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a pyridine ring attached to a morpholine ring via a methylene bridge, and it is commonly used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-ylmethyl)piperidine;dihydrochloride
- 3-(Pyridin-2-ylmethyl)pyrrolidine;dihydrochloride
- 3-(Pyridin-2-ylmethyl)azetidine;dihydrochloride
Uniqueness
3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and morpholine rings allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-4-11-9(3-1)7-10-8-13-6-5-12-10;;/h1-4,10,12H,5-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLARGHLLNNAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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